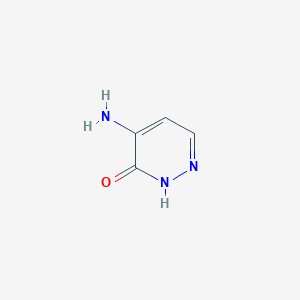

4-Aminopyridazin-3(2H)-one

Description

Significance of the Pyridazinone Scaffold in Contemporary Drug Discovery

The pyridazinone nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of providing ligands for more than one type of biological receptor or enzyme. mdpi.com Its versatility has made it a subject of intensive research, leading to the synthesis of a vast number of derivatives with diverse pharmacological applications. nih.govnih.gov

Historical Context of Pyridazinone Derivatives in Pharmaceutical Development

There has been long-standing interest in pyridazinone derivatives within the field of chemistry and pharmaceuticals due to their biological importance. researchgate.netscholarsresearchlibrary.com Historically, pyridazine-containing compounds like Minaprine, an atypical antidepressant approved in the 1970s, highlighted the therapeutic potential of this heterocyclic family. nih.gov Although some early compounds were later withdrawn, they paved the way for further investigation. The discovery that pyridazinone derivatives could act as potent inhibitors of enzymes like phosphodiesterases (PDEs) further solidified their importance in pharmaceutical development, with compounds like Zardaverine being studied for their selective PDE inhibition. scholarsresearchlibrary.comscirp.org An analysis of compounds in clinical trials has shown that the oxidized 4,5-dihydropyridazin-3(2H)-one ring system is one of the most common novel ring systems found in investigational drugs, underscoring its continued relevance. nih.gov

Unique Physicochemical and Structural Features Contributing to Bioactivity

The biological activity of the pyridazinone scaffold is rooted in its distinct physicochemical and structural properties. The pyridazine (B1198779) ring possesses unique features that are advantageous for drug design. nih.gov These include:

Weak Basicity : This property influences the ionization state of the molecule at physiological pH. nih.gov

High Dipole Moment : The significant dipole moment facilitates π-π stacking interactions, which can be crucial for binding to biological targets. nih.gov

Dual Hydrogen-Bonding Capacity : The two adjacent nitrogen atoms in the ring can act as robust hydrogen bond acceptors, enabling strong and specific interactions with target proteins. nih.gov

Structural Versatility : The pyridazinone ring can be readily substituted at multiple positions (C4, C5, C6, and the ring nitrogen), allowing for the fine-tuning of its steric and electronic properties to optimize biological activity and pharmacokinetic profiles. researchgate.netnih.gov

These inherent characteristics contribute to the scaffold's ability to serve as a pharmacophore for a wide range of therapeutic targets. ontosight.aibenthamdirect.com The polarity of the ring and its potential to reduce interactions with proteins like the hERG potassium channel add further value in drug discovery. nih.gov

Overview of Therapeutic Areas Investigated for 4-Aminopyridazin-3(2H)-one and its Derivatives

The structural and chemical versatility of the this compound scaffold and its broader pyridazinone family has led to their investigation across multiple therapeutic areas. benthamdirect.commdpi.com These compounds have shown promise in addressing some of the most challenging diseases globally. tandfonline.com

Cardiovascular Diseases (CVDs)

Cardiovascular diseases are a leading cause of mortality worldwide, and pyridazinone derivatives have been extensively explored as potential treatments. tandfonline.comnih.gov Many compounds containing the pyridazin-3(2H)-one core are known to act as vasodilators. tandfonline.com Research has focused on their ability to target mechanisms like the renin-angiotensin-aldosterone system and phosphodiesterase inhibition. tandfonline.com

A notable example is Levosimendan, an inodilator used in the treatment of acute decompensated severe chronic heart failure, which contains a pyridazinone core. tandfonline.com Another series of compounds, the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, demonstrated potent positive inotropic activity. mdpi.com Specifically, the derivative MCI-154 showed significant positive inotropic effects combined with vasodilating activity. researchgate.net Further studies have synthesized pyridazin-3(2H)-one derivatives that exhibit a reduction in mean arterial blood pressure, with some being more effective than the standard drug hydralazine (B1673433). tandfonline.com

| Compound/Derivative Class | Investigated Cardiovascular Application | Research Finding | Citation |

| Levosimendan | Acute decompensated severe chronic heart failure | Acts as an inodilator by sensitizing troponin C to calcium and opening potassium-ATP channels. | tandfonline.com |

| MCI-154 | Positive inotropic and vasodilating agent | Showed extremely potent positive inotropic activity along with vasodilation. | researchgate.net |

| Pyridazin-3(2H)-one derivatives | Vasodilation | Certain derivatives demonstrated superior vasodilating activity compared to hydralazine in rat thoracic aortic rings. | tandfonline.com |

| Tricyclic Pyridazinones | Positive inotropic activity | Demonstrated strong positive inotropic activity comparable to their acyclic analogs. | mdpi.com |

Cancer and Oncological Applications

The pyridazinone scaffold is a key component in the development of targeted anticancer agents. tandfonline.com Derivatives have been designed to interfere with cancer cell growth, proliferation, and survival through various mechanisms. ontosight.ai A number of pyridazin-3(2H)-one derivatives are established as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. tandfonline.com

Recent research has specifically highlighted the this compound core as a valid scaffold for developing inhibitors of Fatty Acid-Binding Protein 4 (FABP4). nih.govresearchgate.netuel.ac.uk FABP4 is implicated in cancer progression, and inhibiting it is a potential therapeutic strategy. nih.govresearchgate.net Optimization of this scaffold has led to the identification of potent FABP4 inhibitors. nih.govcore.ac.uk Additionally, other synthesized aminopyridazin-3(2H)-one derivatives have demonstrated significant antiproliferative activities against various human cancer cell lines, including neuroblastoma and leukemia. nih.govresearchgate.net These compounds were found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. nih.gov

| Derivative Class / Compound | Target/Mechanism | Investigated Cancer Type(s) | Key Finding | Citation |

| Olaparib | PARP Inhibitor | Ovarian Cancer | Marketed anticancer agent. | tandfonline.com |

| Fluzoparib | PARP Inhibitor | Breast, Ovarian, Gastric Cancer | Marketed anticancer agent. | tandfonline.com |

| Talazoparib | PARP Inhibitor | Breast, Prostate Cancer | Marketed anticancer agent. | tandfonline.com |

| 4-Amino-pyridazin-3(2H)-one derivatives | FABP4 Inhibitors | General Cancer | Identified as a valid core scaffold for developing potent FABP4 inhibitors. | nih.govresearchgate.netuel.ac.uk |

| Substituted aminopyridazin-3(2H)-ones | Apoptosis Induction / G0/G1 Cell Cycle Arrest | Human Neuroblastoma (SH-SY5Y), Myelogenous Leukemia (K562) | Exhibited selective antiproliferative activities and induced apoptosis. | nih.govresearchgate.net |

| 4-Chloro-pyridazin-3(2H)-one derivatives | Inhibition of Proangiogenic Cytokines | Liver, Breast, Leukemia | Compounds 4g and 4i showed potent antiangiogenic activity against cytokines like TNFα and VEGF. | researchgate.net |

Neuropharmacological Research and Central Nervous System (CNS) Disorders

Pyridazinone derivatives have been investigated for their potential in treating a range of central nervous system disorders. nih.govbenthamdirect.com The historical use of Minaprine as an antidepressant, which features a 3-aminopyridazine (B1208633) core, set a precedent for the exploration of this scaffold in neuropharmacology. nih.gov

More recently, research has focused on the development of substituted pyridazinone compounds as inhibitors of phosphodiesterase 10 (PDE10). google.com PDE10 is highly expressed in the neurons of the striatum, making its inhibitors promising therapeutic agents for neurological and psychiatric conditions such as schizophrenia, psychosis, and Huntington's disease. google.com Furthermore, specific aminopyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antiproliferative effects on human neuroblastoma cell lines, indicating a potential role in neuro-oncology. nih.gov The broad applicability of the pyridazinone scaffold continues to drive research into new treatments for CNS-related ailments. nih.govscholarsresearchlibrary.com

Anti-inflammatory and Analgesic Properties

Derivatives of the pyridazin-3(2H)-one core are well-documented for their anti-inflammatory and analgesic potential. sarpublication.comresearchgate.net These compounds often exhibit their effects through multiple mechanisms, including the inhibition of key enzymes involved in the inflammatory cascade.

One of the primary targets for the anti-inflammatory action of pyridazinone derivatives is phosphodiesterase-4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 is a recognized strategy for treating inflammatory diseases, particularly respiratory conditions. nih.gov Research has led to the development of pyridazinone derivatives bearing an indole (B1671886) moiety that show promising and selective inhibitory activity against the PDE4B isoenzyme. nih.gov For instance, the compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one has demonstrated the ability to regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov

Furthermore, medicinal chemists have synthesized and evaluated numerous pyridazinone derivatives for their non-steroidal anti-inflammatory drug (NSAID)-like properties. sarpublication.com These compounds have shown significant analgesic and anti-inflammatory activities in various preclinical models, often with a reduced risk of the ulcerogenic side effects commonly associated with traditional NSAIDs. researchgate.net For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and propanamides were synthesized, with several compounds proving to be more potent analgesics than aspirin (B1665792) in the p-benzoquinone-induced writhing test. researchgate.net

Recent strategies have focused on creating multi-target anti-inflammatory agents. Researchers have developed pyridazine-based sulphonamides that act as inhibitors of carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. nih.gov This multi-pronged approach is considered a valuable strategy for developing anti-inflammatory drugs that may circumvent the drawbacks of using single-target NSAIDs. nih.gov In vivo studies on specific pyridazine sulphonates confirmed their analgesic effects by significantly reducing the number of writhes in the acetic acid writhing test in mice. nih.gov

| Derivative Class | Target/Model | Key Findings | Reference |

| Pyridazinone-indole hybrids | PDE4B Inhibition | Identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a selective inhibitor, reducing pro-inflammatory cytokine production. | nih.gov |

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides/propanamides | p-Benzoquinone-induced writhing | Compounds were more potent than aspirin; compound 7e showed the highest anti-inflammatory and analgesic activity with no ulcerogenic effects. | researchgate.net |

| Pyridazine Sulphonamides (7a, 7b) | Acetic acid writhing test | Showed significant analgesic effects, reducing the number of writhings compared to the control group. | nih.gov |

| 4,6-diphenyl-3(2H)-pyridazinones with 4-arylpiperazin-1-yl-carbonylalkyl moieties | Anti-inflammatory models | Compounds displayed potent anti-inflammatory activity without ulcerogenic side effects. | researchgate.net |

Other Emerging Biological Activities

Beyond their established anti-inflammatory and analgesic roles, derivatives of this compound are being explored for a variety of other significant biological activities.

Anticancer Activity: The pyridazinone scaffold is a key component in the development of novel anticancer agents. tandfonline.com A series of aminopyridazin-3(2H)-one derivatives have been synthesized and shown to possess potent antiproliferative activities against several human cancer cell lines, including neuroblastoma, leukemia, and gastric cancer. researchgate.netnih.gov Some of these compounds induce apoptosis and cause cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov For example, compound 8a from one study showed antiproliferative activity comparable to the standard drug fluorouracil. researchgate.netnih.gov Other research has focused on the synthesis of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, which exhibited inhibitory activity against liver, breast, and leukemia cancer cell lines. researchgate.net Certain derivatives also function as potent antiangiogenic agents by inhibiting proangiogenic cytokines like TNFα and VEGF. researchgate.net

Antimicrobial Activity: The pyridazinone nucleus has been incorporated into molecules with significant antimicrobial properties. nih.gov Researchers have designed and synthesized pyridazinone-based compounds that exhibit potent activity against various bacterial and fungal strains. nih.govscirp.org For instance, a series of diarylurea derivatives based on a pyridazinone scaffold were tested for antimicrobial activity, with one compound showing potent antibacterial effects against Staphylococcus aureus (MIC = 16 μg mL−1) and another displaying significant antifungal activity against Candida albicans (MIC = 16 μg mL−1). nih.gov Further studies on 6-(3-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) pyridazin-3(2H)-one derivatives also revealed antibacterial activity, with some compounds showing efficacy against S. aureus comparable to or greater than penicillin. scirp.orgresearchgate.net

FABP4 Inhibition: The 4-amino-pyridazin-3(2H)-one scaffold has been identified as a valid core for developing inhibitors of fatty acid-binding protein 4 (FABP4). researchgate.netnih.gov FABP4 is a therapeutic target of interest for treating cancer and metabolic diseases. researchgate.net Optimization of 4-amino and 4-ureido pyridazinone-based series has led to the identification of potent FABP4 inhibitors, with one analog (14e) showing an IC50 of 1.57 μM. researchgate.netnih.gov

Cardiovascular Activity: Pyridazin-3(2H)-one derivatives have been investigated for their effects on the cardiovascular system, particularly as vasodilators. tandfonline.comtandfonline.com While this is a broad area of research for the parent scaffold, it represents an emerging application for derivatives stemming from the this compound core as well. scirp.org

| Biological Activity | Derivative/Target | Key Findings | Reference |

| Anticancer | Substituted aminopyridazin-3(2H)-ones | Induced G0/G1 cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells. | researchgate.netnih.gov |

| 4-Chloro-5-amino-pyridazin-3(2H)-one derivatives | Exhibited inhibitory activity against liver, breast, and leukemia cancer cell lines; some acted as antiangiogenic agents. | researchgate.net | |

| Antimicrobial | Pyridazinone-based diarylurea derivatives | Showed potent antibacterial activity against S. aureus and antifungal activity against C. albicans. | nih.gov |

| 6-(3-(...)-phenylamino) pyridazin-3(2H)-one derivatives | Compound 3f showed high antibacterial activity against S. aureus, exceeding that of penicillin. | scirp.org | |

| FABP4 Inhibition | Optimized 4-amino-pyridazin-3(2H)-one scaffold | Identified potent inhibitors of FABP4, a target for cancer and metabolic diseases. | researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROMXVIODDASTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458229 | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-46-0 | |

| Record name | 4-Amino-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Aminopyridazin 3 2h One

Established Synthetic Pathways for the Pyridazin-3(2H)-one Core

The formation of the fundamental pyridazin-3(2H)-one ring system is the initial critical step. Various synthetic strategies have been developed, ranging from traditional cyclization methods to more contemporary one-pot procedures.

The most conventional and widely utilized method for synthesizing the pyridazin-3(2H)-one core involves the condensation reaction between a 1,4-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. This approach is valued for its reliability and the accessibility of starting materials.

Key precursors for this cyclization include:

γ-Ketoacids and their esters: These are among the most common starting materials. For instance, 4-oxobutanoic acids react with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) under reflux, to form the corresponding 4,5-dihydropyridazin-3(2H)-one. scispace.com Subsequent aromatization, typically through bromination with bromine in acetic acid, yields the desired pyridazin-3(2H)-one. scispace.comthieme-connect.de

Maleic acid derivatives: The cyclization of maleic acids or their anhydrides with hydrazines is a powerful method for producing 6-hydroxypyridazin-3(2H)-ones, which are versatile intermediates. thieme-connect.de

Diketones and α,β-unsaturated carbonyl compounds: These can also undergo condensation with hydrazine derivatives to form the pyridazine (B1198779) core.

A common preparatory sequence involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) to generate a γ-ketoacid, which is then cyclized with hydrazine. scispace.com

Table 1: Examples of Classic Cyclization Reactions

| Precursor 1 | Precursor 2 | Product Type | Reference |

|---|---|---|---|

| 4-Oxobutanoic acid derivative | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one | scispace.com |

| 2,3-Dichloro-4-oxobut-2-enoic acid | Hydrazine hydrate | 4,5-Dichloropyridazin-3(2H)-one | thieme-connect.de |

| Maleic anhydride derivative | Hydrazine derivative | 6-Hydroxypyridazin-3(2H)-one | thieme-connect.de |

To improve efficiency, reduce waste, and simplify procedures, several advanced one-pot synthetic methods have been developed. These techniques combine multiple reaction steps into a single operation without isolating intermediates.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: A modern approach involves the IEDDA reaction between tetrazines bearing leaving groups at the 3,6-positions and various alkenes. researchgate.netnih.gov This reaction proceeds in the presence of moisture to yield 4,5-dihydropyridazine-3(2H)-ones directly. researchgate.netnih.gov The initial 4,5-dihydropyridazine adduct is converted to the pyridazinone in situ. researchgate.net

Multicomponent Reactions (MCRs): Ultrasound-promoted three-component synthesis has been reported, reacting arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst to produce pyridazinones in high yields and short reaction times. scispace.comresearchgate.net Microwave-assisted one-pot, three-component syntheses have also been developed, for example, reacting maleimide, thiosemicarbazide (B42300), and hydrazonoyl chlorides to create complex pyridazinedione derivatives. mdpi.com

Domino Reactions: A domino hydrohydrazination and condensation reaction has been developed for the one-pot synthesis of 4,5-dihydropyridazin-3(2H)-ones from a phenylhydrazine (B124118) and 4-pentynoic acid using a zinc chloride catalyst. scispace.comdoi.org

Classic Cyclization Reactions

Strategies for Introducing the 4-Amino Substituent

Once the pyridazin-3(2H)-one core is established, the next crucial step is the introduction of the amino group at the C4 position. This can be achieved through direct amination or by transforming a suitable precursor functional group.

Direct amination involves the direct reaction of a pyridazin-3(2H)-one substrate with an aminating agent.

Amination with Hydrazine: A frequently used method is the direct amination of pyridazin-3(2H)-ones using hydrazine hydrate, often at elevated temperatures in a high-boiling solvent like ethylene (B1197577) glycol. thieme-connect.denih.govsemanticscholar.org This method is effective for introducing the amino group directly onto the pyridazinone ring.

Reaction with Potassium Amide: The direct amination of pyridazines and pyridazin-3(2H)-ones can also be accomplished using potassium amide in liquid ammonia. thieme-connect.de

A notable and unusual reaction is the direct amination of 2-(un)substituted-4,5-dichloropyridazin-3-ones using only hydrazine hydrate in ethanol under reflux. oup.com This reaction proceeds under mild conditions and provides a novel route to 4-aminopyridazin-3-ones, where the hydrazine acts as both a nucleophile and a reducing agent to remove the C5-chloro substituent. oup.com

An alternative and widely used strategy is to synthesize a pyridazin-3(2H)-one with a functional group at the C4 position that can be subsequently converted into an amino group.

Nucleophilic Substitution of Halogens: A common precursor is a 4-halopyridazin-3(2H)-one, typically 4-chloro or 4-bromo. The halogen atom can be displaced by a nitrogen nucleophile, such as ammonia, under elevated pressure to yield the 4-amino derivative. oup.com This is a standard method for functionalizing the pyridazinone core.

Reduction of a Hydrazino Group: The catalytic cleavage of a C4-hydrazino group using Raney-Ni is a known method to generate the corresponding amino group. oup.com

Reduction of other Nitrogen-Containing Groups: The hydrogenation of an isoxazolo[3,4-d]pyridazin-7(6H)-one precursor is another synthetic route. google.com The hydrogenation, for example using hydrogen gas with a palladium catalyst, cleaves the N-O bond of the isoxazole (B147169) ring to generate the 4-amino-5-carboxypyridazinone structure. In one instance, the introduction of an amino group at position 4 was also accompanied by the reduction of a nitro group elsewhere on the molecule using hydrazine hydrate. semanticscholar.org

Table 2: Methods for Introducing the 4-Amino Group

| Method | Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Direct Amination | 6-substituted Pyridazin-3(2H)-one | Hydrazine hydrate | 4-Amino-6-substituted-pyridazin-3(2H)-one | thieme-connect.denih.govsemanticscholar.org |

| Nucleophilic Substitution | 4-Halo-pyridazin-3(2H)-one | Ammonia | 4-Aminopyridazin-3(2H)-one | oup.com |

| Reductive Amination | 4,5-Dichloropyridazin-3-one | Hydrazine hydrate | 4-Aminopyridazin-3-one | oup.com |

Direct Amination Approaches

Design and Synthesis of Novel this compound Derivatives

This compound serves as a versatile scaffold for the design and synthesis of a wide array of novel derivatives, primarily for investigation in medicinal chemistry. nih.govresearchgate.net The synthetic efforts focus on modifying the core at several key positions: the N2 position of the pyridazinone ring, the C6 position, and the 4-amino group itself.

N-2 Substitution: The nitrogen at position 2 is a common site for derivatization. Alkylation or arylation at this position is typically achieved by reacting the this compound with alkyl halides or aryl halides in the presence of a base like potassium carbonate in an anhydrous solvent. nih.gov For example, 2-arylacetamide derivatives have been synthesized by reacting the N-H of the pyridazinone with reagents like N-(4-bromophenyl)-2-chloroacetamide. nih.gov

C-6 Substitution: A variety of substituents can be introduced at the C6 position, often established during the initial core synthesis by using appropriately substituted γ-ketoacids. scispace.com For instance, derivatives bearing thiophene (B33073) or other aryl groups at C6 have been synthesized and further modified. semanticscholar.org

Modification of the 4-Amino Group: The 4-amino group can be acylated or transformed into other functional groups like ureas. semanticscholar.org For example, 4-ureido pyridazinones have been prepared by reacting the 4-amino intermediate with triphosgene (B27547) and then ammonia. semanticscholar.orgnih.gov

Synthesis of Fused Heterocyclic Systems: The this compound core can be used to construct more complex, fused heterocyclic systems. For example, reaction with DMF-DMA (dimethylformamide-dimethylacetal) followed by treatment with hydrazine hydrate can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. nih.gov

The synthesis of these novel derivatives often involves multi-step sequences combining the strategies mentioned in the previous sections. For example, a synthetic campaign might start with the construction of a 6-aryl-pyridazin-3(2H)-one, followed by direct amination at C4, and concluding with alkylation at N2 to produce the final target molecule. nih.govsemanticscholar.org These systematic modifications allow for the exploration of structure-activity relationships in drug discovery programs. nih.gov

Rational Design Principles for Derivatization

The derivatization of the this compound scaffold is frequently guided by rational design principles, including computer-aided drug design (CADD) and structure-activity relationship (SAR) studies. researchgate.netmdpi.com These approaches aim to optimize the interaction of the molecule with its biological target.

A key strategy involves the structural optimization of a lead compound to enhance its potency and selectivity. For instance, in the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, the this compound core was identified as a valid scaffold. researchgate.net Computer-aided design was employed to explore new structures by optimizing previously reported 4-amino and 4-ureido pyridazinone-based series. researchgate.net This led to the identification of derivatives with significantly improved inhibitory activity. researchgate.net Advanced modeling and in silico calculations of absorption, distribution, metabolism, excretion, and toxicity (ADMET) are also used to predict the drug-likeness of the designed compounds, guiding the selection of candidates for synthesis and further in vivo studies. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are fundamental to rational design. By systematically modifying different positions of the pyridazinone ring and analyzing the resulting changes in biological activity, researchers can identify key structural features required for efficacy. For example, in the design of BPTF bromodomain inhibitors, SAR studies revealed that extending an amino group on an aromatic substituent by a single methylene (B1212753) resulted in a tenfold improvement in potency, likely due to enhanced electrostatic interactions with aspartate residues in the target's binding pocket. nih.gov Crystallographic studies of ligand-protein complexes provide crucial structural insights, revealing specific interactions, such as hydrogen bonds with the protein backbone, that are vital for affinity and can be exploited in future design iterations. nih.gov

The design process also considers the introduction of specific pharmacophoric fragments to target particular receptors. For example, phenylethylamine and phenoxylalkylamine fragments have been introduced into pyridazinone derivatives to act as α1-adrenoceptor antagonists. researchgate.net The goal is to combine the favorable properties of the pyridazinone core with the known activity of these pharmacophores.

Synthetic Procedures for Specific Structural Modifications

The synthesis of this compound derivatives involves a variety of chemical reactions that allow for modifications at the pyridazinone ring itself and the introduction of diverse functional groups.

Modifications to the pyridazinone ring are crucial for tuning the molecule's properties. Common strategies involve substitution reactions at various positions of the heterocyclic core.

N-Alkylation/Arylation: The nitrogen atom at position 2 (N2) of the pyridazinone ring is a common site for modification. Alkylation or arylation at this position can significantly influence the compound's biological activity. tandfonline.com For example, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives were synthesized by reacting the corresponding N-substituted 4,5-dichloropyridazin-3-one with various amines. researchgate.net The synthesis of the N-substituted precursor often involves the reaction of mucochloric acid with a substituted hydrazine. researchgate.net

Substitution at C4 and C5: The carbon atoms at positions 4 and 5 are key points for introducing diversity. Nucleophilic aromatic substitution is a frequently used method. Starting from a 4,5-dihalopyridazinone, various nucleophiles such as amines can be introduced. For instance, the reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one with various aliphatic or aromatic amines yields the corresponding 5-amino-4-chloro derivatives as the major isomers. nih.govresearchgate.net

Substitution at C6: The C6 position can also be modified. One approach involves the Friedel-Crafts acylation of an appropriate aromatic compound (like o-cresyl methyl ether) with succinic anhydride, followed by cyclization with hydrazine hydrate to form a 6-aryl-4,5-dihydropyridazin-3(2H)-one. jocpr.com This can then be further derivatized.

A general synthetic pathway to obtain the this compound core involves the hydrogenation of an isoxazolo[3,4-d]pyridazin-7(6H)-one precursor. google.com This can be achieved using hydrogen gas with a catalyst or through transfer hydrogenation with a donor like ammonium (B1175870) formate. researchgate.netgoogle.com

Table 1: Examples of Synthetic Reactions for Pyridazinone Ring Modification

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | Aliphatic/Aromatic amines | 4-Chloro-2-methyl-5-(substituted-amino)pyridazin-3(2H)-one | nih.gov |

| [2-(o-chlorophenyl)]-4,5-dichloropyridazin-3-one | Various amines, K₂CO₃, acetonitrile, reflux | 4-Chloro-5-(substituted-amino)-2-(o-chlorophenyl)pyridazin-3(2H)-one | researchgate.net |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Cyclic secondary amine, Mannich reaction conditions | 6-Phenyl-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

A primary goal of derivatization is to attach various pharmacophoric groups to the this compound scaffold to explore different biological activities. jocpr.comekb.eg

This is often achieved by leveraging the reactivity of the amino group at C4 or other functional groups introduced onto the pyridazinone ring. A series of aminopyridazin-3(2H)-one derivatives were designed and synthesized, leading to compounds with antiproliferative activities. researchgate.netnih.gov

Common synthetic strategies include:

Amide Bond Formation: The amino group at C4 can be acylated to form amides. For instance, reaction with pivaloyl chloride under basic conditions yields the corresponding N-pivalamide derivative. vulcanchem.com

Condensation Reactions: The core can be condensed with other heterocyclic precursors. Chalcones derived from substituted acetophenones can be reacted with guanidine (B92328) to form pyrimidine (B1678525) rings, which are then linked to the pyridazinone core via an amino bridge. researchgate.net Similarly, reacting chalcones with phenylhydrazine can introduce a pyrazole (B372694) moiety. scirp.orgijrar.org

Multicomponent Reactions: Green chemistry approaches, such as one-pot multicomponent reactions promoted by ultrasound or microwave irradiation, have been used to efficiently synthesize complex derivatives. ekb.eg For example, chalcones derived from an acetyl-pyridazinone can react with various acetyls and aldehydes to create novel pyridinyl- and pyrrolyl-pyridazinone derivatives. ekb.eg

Coupling Reactions: Palladium-catalyzed coupling reactions are also employed to attach complex groups. researchgate.net

Table 2: Examples of Introduced Pharmacophoric Groups

| Pharmacophoric Group | Synthetic Method | Resulting Derivative Class | Reference |

|---|---|---|---|

| Pyrazole | Cyclocondensation of a chalcone (B49325) intermediate with phenylhydrazine | 6-(phenylamino)-pyridazin-3(2H)-one derivatives bearing a 1,3,5-triphenyl-1H-pyrazole moiety | scirp.orgscirp.org |

| Pyrimidine | Cyclocondensation of a chalcone intermediate with guanidine | 6-(phenylamino)pyridazin-3(2H)-one derivatives bearing a 1,2-dihydro-2-aminopyrimidine moiety | researchgate.net |

| Thiosemicarbazide | Reaction of a hydrazide intermediate with substituted isothiocyanates | Pyridazin-3-one derivatives with tethered 4-substituted thiosemicarbazide side chains | nih.gov |

Modifications at the Pyridazinone Ring System

Purification and Characterization Techniques in Derivative Synthesis

Following synthesis, the purification and structural confirmation of the newly formed this compound derivatives are essential steps to ensure the purity and verify the chemical identity of the target compounds. researchgate.net

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol/water, glacial acetic acid) and allowed to cool, whereupon the purified compound crystallizes out. researchgate.netscielo.org.za

Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials, by-products, and other impurities. researchgate.net A solvent system (eluent), such as ethyl acetate (B1210297)/n-hexane, is chosen to achieve optimal separation based on the polarity of the components. researchgate.net Thin Layer Chromatography (TLC) is typically used to monitor the progress of the reaction and the purity of the fractions collected from the column. researchgate.netijcce.ac.ir

Characterization Techniques: The structures of the synthesized derivatives are unambiguously confirmed using a combination of spectroscopic methods and analytical techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are powerful tools for elucidating the molecular structure. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the proposed structure and the position of substituents. researchgate.netscirp.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C=C) in the molecule based on their characteristic absorption frequencies. researchgate.netscirp.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its elemental composition. scirp.org

Melting Point Determination: The melting point is a physical property used to identify a compound and assess its purity. A sharp melting point range is indicative of a pure substance. ijcce.ac.ir

Table 3: Common Purification and Characterization Techniques

| Technique | Purpose | Examples of Application | Reference(s) |

|---|---|---|---|

| Purification | |||

| Recrystallization | Removal of impurities from solid products | Purification from ethanol, glacial acetic acid, or ethyl acetate/hexane | researchgate.netscielo.org.za |

| Column Chromatography | Separation of compounds based on polarity | Silica gel with ethyl acetate/n-hexane eluent | researchgate.net |

| Characterization | |||

| ¹H and ¹³C NMR | Structural elucidation, confirmation of atom connectivity | Confirming the structure of pyrazole-containing pyridazinones | scirp.org |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and formula | Confirming M+ ion peak and exact mass | researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups | Detecting C=O, N-H, and C=C stretches | researchgate.netscirp.org |

Pharmacological and Biological Evaluation of 4 Aminopyridazin 3 2h One Derivatives

In Vitro Biological Activity Assays

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

Derivatives of 4-aminopyridazin-3(2H)-one have demonstrated notable antiproliferative and cytotoxic effects against a variety of human cancer cell lines. These assays are crucial in the early stages of drug discovery to identify compounds with the potential to inhibit cancer cell growth.

A series of aminopyridazin-3(2H)-one derivatives were synthesized and evaluated for their ability to inhibit the growth of several human cancer cell lines. nih.gov The antiproliferative activities were assessed using the MTT assay. nih.gov

One particular study designed and synthesized a series of these derivatives and tested them against SH-SY5Y (human neuroblastoma), K562 (human myelogenous leukemia), and AGS (gastric cancer) cell lines. nih.gov In this study, compound 8a showed comparable activity to the positive control, fluorouracil, against all tested cell lines. nih.gov Meanwhile, compounds 8b , 8e , and 9c-e exhibited selective antiproliferative activities against the SH-SY5Y cell line. nih.gov

Further research has also explored the effects of related compounds on other cancer cell lines. For instance, new analogs of imatinib, which share structural similarities with pyridazinone derivatives, were tested against A549 (lung cancer) and K562 cells. nih.gov In the A549 cell line, compounds 3a , 3c , and 3d showed significantly greater potency than imatinib. nih.gov

The table below summarizes the antiproliferative activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) / Activity | Reference |

| 8a | SH-SY5Y, K562, AGS | Comparable to fluorouracil | nih.gov |

| 8b | SH-SY5Y | Selective activity | nih.gov |

| 8e | SH-SY5Y | Selective activity | nih.gov |

| 9c-e | SH-SY5Y | Selective activity | nih.gov |

| 3a | A549 | 7.2 | nih.gov |

| 3c | A549 | 6.4 | nih.gov |

| 3d | A549 | 7.3 | nih.gov |

| Imatinib | A549 | 65.4 | nih.gov |

| 3b | K562 | 35.8 | nih.gov |

| Imatinib | K562 | 0.08 | nih.gov |

Investigations into the mechanism of action of these derivatives have revealed their ability to induce apoptosis and cause cell cycle arrest, primarily in the G0/G1 phase. nih.govresearchgate.net This indicates that these compounds can halt the proliferation of cancer cells and trigger programmed cell death.

Specifically, compounds 8a and 8b , which demonstrated low-micromole GI50 values against SH-SY5Y cells, were found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in these cells in a dose-dependent manner. nih.gov This cell cycle arrest is a common mechanism for antiproliferative agents, as it prevents cells from entering the DNA synthesis (S) phase and subsequently dividing. researchgate.net Other studies on similar heterocyclic compounds have also reported G0/G1 phase arrest in different cancer cell lines, suggesting a common mechanistic pathway. nih.govacs.org

Specific Cancer Cell Lines: SH-SY5Y, K562, AGS, A549, RKO, H460, HT-29, MKN-45, MDA-MB-231, HEP3BPN 11, MCF-7, HL-60, U87MG, Panc-1, Paca-2

Enzyme Inhibition Studies

In addition to their anticancer properties, this compound derivatives have been identified as potent inhibitors of specific enzymes, which are themselves targets for various diseases.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. sphinxsai.comresearchgate.net Inhibitors of these enzymes have therapeutic potential in a wide range of conditions. sphinxsai.com

While direct inhibition data for this compound derivatives on specific PDE subtypes is an area of ongoing research, the pyridazinone core is a known scaffold in the development of PDE inhibitors. For example, some pyridazinone derivatives have been investigated as selective PDE3 inhibitors. scribd.com PDE inhibitors are known to have diverse effects; for instance, PDE3 inhibitors can have positive inotropic and vasodilating effects, PDE4 inhibitors are explored for anti-inflammatory properties, and PDE5 inhibitors are used in the treatment of erectile dysfunction and pulmonary hypertension. nih.govmdpi.com

Fatty acid-binding protein 4 (FABP4) is involved in fatty acid transport and has been implicated in metabolic diseases and cancer progression. nih.govuel.ac.uk Recent studies have focused on optimizing this compound derivatives as inhibitors of FABP4. nih.govuel.ac.uk

Through a process of ligand growing experiments and chemical optimization, novel and potent FABP4 inhibitors based on the 4-amino and 4-ureido pyridazinone scaffold have been developed. nih.govuel.ac.uk In one study, a derivative, 14e , was identified as a particularly potent analog with an IC50 value of 1.57 µM, which was lower than that of the positive control, arachidonic acid (IC50 = 3.30 µM). nih.govuel.ac.uk This indicates that the this compound scaffold is a promising starting point for the development of effective FABP4 inhibitors. nih.govuel.ac.uk

The table below presents the inhibitory activity of a selected this compound derivative against FABP4.

| Compound | Target | IC50 (µM) | Reference |

| 14e | FABP4 | 1.57 | nih.govuel.ac.uk |

| Arachidonic acid (control) | FABP4 | 3.30 | uel.ac.uk |

Tyrosine Kinase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit various tyrosine kinases, which are crucial enzymes in cell signaling pathways that, when dysregulated, can contribute to cancer and other diseases. wikipedia.org

c-Met Inhibition: The c-Met kinase is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor/scatter factor (HGF/SF), plays a role in cell scattering, invasion, and protection from apoptosis. wikipedia.org Dysregulation of c-Met is linked to several types of cancer. wikipedia.org Certain pyridazin-3(2H)-one derivatives have been identified as c-Met inhibitors. semanticscholar.org For instance, a series of 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one derivatives were synthesized, leading to the discovery of a macrocyclic compound, D6808, which potently inhibited c-Met kinase with an IC50 value of 2.9 nM. nih.gov This compound also showed strong suppression of MET-amplified gastric cancer cells. nih.gov Molecular docking studies suggest that these derivatives can bind effectively to the c-Met active site. nih.gov

VEGFR Inhibition: Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Several pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit VEGFR. jst.go.jp In one study, a synthesized pyridazine (B1198779) derivative demonstrated 92.2% inhibition in a VEGFR kinase assay at a 10 µM concentration. jst.go.jp Some pyridazinone derivatives have been developed as dual inhibitors of c-Met and VEGFR-2. semanticscholar.org

FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are another family of receptor tyrosine kinases involved in cell proliferation and differentiation. researchgate.net A pyridazin-3(2H)-one derivative demonstrated a significant anticancer effect in an FGFR1-driven xenograft model, indicating its potential as an FGFR inhibitor. tandfonline.com

BTK Inhibition: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, maturation, and survival. nih.gov It has become an attractive target for treating B-cell malignancies and autoimmune diseases. researchgate.net While many BTK inhibitors have been developed, the specific evaluation of this compound derivatives as direct BTK inhibitors is an area of ongoing research. nih.govtandfonline.com

FER Inhibition: FER is a non-transmembrane receptor tyrosine kinase involved in cell motility. doi.org Overexpression of a fusion protein involving FER has been linked to several cancers. doi.org Pyridazin-3(2H)-one derivatives have been investigated as potential FER tyrosine kinase inhibitors. tandfonline.comtandfonline.com

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML). aml-hub.com This has made FLT3 a key therapeutic target. aml-hub.com While various FLT3 inhibitors have been developed, including some with a pyridazine core, specific data on this compound derivatives is still emerging. nih.govnih.gov One study identified a novel small molecule inhibitor, FLIN-4, with potent and selective inhibition of FLT3-ITD, a common mutation. frontiersin.org

TYK2 Inhibition: Tyrosine kinase 2 (TYK2) is a member of the JAK family of non-receptor protein kinases and is involved in immune signaling. ssaa.ru Inhibition of TYK2 is a therapeutic strategy for various immune-mediated inflammatory diseases. patsnap.com Research has led to the discovery of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as a novel class of TYK2 inhibitors. nih.gov

Table 1: Tyrosine Kinase Inhibition by this compound Derivatives and Related Scaffolds

| Kinase Target | Derivative/Compound | Activity (IC50/Inhibition %) | Reference |

|---|---|---|---|

| c-Met | D6808 | 2.9 nM | nih.gov |

| c-Met | Compound 5a | 4.27 nM | nih.gov |

| c-Met | Compound 5b | 7.95 nM | nih.gov |

| VEGFR | Pyridazine derivative | 92.2% at 10 µM | jst.go.jp |

| FLT3-ITD | FLIN-4 | 1.07 nM | frontiersin.org |

| TYK2 | Compound 20 | Inhibited IL-23 signaling | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

The pyridazin-3(2H)-one scaffold has been noted for its potential in developing agents that inhibit dihydrofolate reductase (DHFR). tandfonline.com DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer drugs.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. nih.gov Inhibiting PARP can be an effective cancer therapy, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA mutations. wikipedia.org The pyridazin-3(2H)-one core has been successfully utilized to develop potent PARP-1 inhibitors. tandfonline.com Structure-activity relationship (SAR) studies on these derivatives have revealed that specific structural features, such as a proline residue, are essential for their activity. tandfonline.com For example, the (R)-isomer of one such derivative was found to be more active than the (S)-enantiomer, with an IC50 of 1.3 nM for PARP-1. tandfonline.com

Table 2: PARP Inhibition by Pyridazin-3(2H)-one Derivatives

| Compound | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| (R)-isomer of compound 40 | PARP-1 | 1.3 nM (IC50) | tandfonline.com |

| (S)-isomer of compound 40 | PARP-1 | 3.8 nM (IC50) | tandfonline.com |

| Compound 41 | PARP-1 | 0.4 nM (Ki) | tandfonline.com |

Angiotensin-Converting Enzyme (ACE) Inhibition

The pyridazin-3(2H)-one structure has been explored for its potential in developing agents that target the renin-angiotensin-aldosterone system, which would include the inhibition of the angiotensin-converting enzyme (ACE). tandfonline.com

Receptor Modulation and Agonist/Antagonist Activity

Derivatives of this compound have demonstrated the ability to modulate the activity of various receptors.

Formyl Peptide Receptor (FPR) Agonism (FPR1, FPR2, FPR3)

Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors that play a significant role in regulating inflammation. The pyridazin-3(2H)-one scaffold has proven to be suitable for developing FPR agonists. benthamscience.com Modifications to this core structure have led to the identification of potent and selective agonists. For instance, a series of pyridazin-3(2H)-one derivatives bearing an arylacetamide chain were synthesized and shown to induce intracellular calcium flux in cells expressing FPR1, FPR2, or FPR3. Some compounds were identified as specific FPR1 agonists, while others were mixed FPR1/FPR2 dual agonists with low micromolar EC50 values. Further development led to a compound with an EC50 of 0.083 µM for ERK1/2 phosphorylation, showing a bias away from calcium mobilization at the hFPR1. nih.gov

Table 3: FPR Agonist Activity of Pyridazin-3(2H)-one Derivatives

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| Compound 50 | hFPR1 (ERK1/2 phosphorylation) | 0.083 µM | nih.gov |

| Compound 2a | FPR2 | 120 nM | nih.gov |

| Compound 2a | FPR1 | 1.6 µM | nih.gov |

Adrenoceptor Antagonism (e.g., α1-adrenoceptor)

The pyridazin-3(2H)-one core has been incorporated into compounds designed to have α-adrenoceptor antagonist activity. tandfonline.com These receptors are involved in various physiological processes, including the regulation of blood pressure. nih.gov A series of 4-aryl-3,4-dihydropyridine-2-one derivatives were developed as potent and selective α1a-adrenoceptor antagonists, with some showing low nanomolar to picomolar potency. nih.gov

Nuclear Receptor and G-Protein Coupled Receptor (GPCR) Interactions

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. pressbooks.pub Unlike many other receptor types, they are not embedded in the cell membrane but are intracellular, acting as transcription factors that directly bind to DNA to regulate gene expression upon activation by their specific ligands. pressbooks.pub These ligands are typically lipophilic, allowing them to pass through the cell membrane. pressbooks.pub

G-Protein Coupled Receptors (GPCRs) constitute a large family of transmembrane proteins that play a crucial role in cellular signaling. scispace.comcusabio.com They respond to a vast array of external stimuli, such as hormones and neurotransmitters, by activating intracellular G proteins, which in turn initiate a cascade of cellular responses. scispace.comnih.gov The interaction between GPCRs and G proteins is a fundamental process that ensures the efficiency and specificity of cellular signaling. nih.gov

Recent research has identified this compound derivatives as promising inhibitors of fatty acid-binding protein 4 (FABP4). researchgate.net FABP4 is involved in various physiological and pathological processes, and its inhibition is a therapeutic strategy for conditions like cancer and metabolic diseases. researchgate.net Through optimization of the 4-amino and 4-ureido pyridazinone core, researchers have developed potent FABP4 inhibitors, with one analog, 14e , demonstrating an IC50 value of 1.57 μM. researchgate.net Computational studies, including absorption, distribution, metabolism, and excretion (ADME) predictions, suggest that this compound is a viable candidate for further in vivo investigation as a FABP4 inhibitor. researchgate.net

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.netnih.gov The development of agents that can inhibit this process is a key strategy in cancer therapy. Derivatives of this compound have demonstrated significant anti-angiogenic properties.

In one study, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anti-angiogenic potential. researchgate.net Two compounds from this series, 4g and 4i , which showed promising activity against several cancer cell lines, were further investigated for their ability to inhibit pro-angiogenic cytokines. researchgate.net

Inhibition of Pro-angiogenic Cytokines (TNFα, VEGF, FGFb, TGFβ, Leptin)

Pro-angiogenic cytokines are signaling molecules that stimulate the formation of blood vessels. The inhibition of these cytokines is a key mechanism through which anti-angiogenic agents exert their effects. Research has shown that this compound derivatives can effectively inhibit a range of these crucial signaling proteins.

A study on 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives revealed that compound 4g was a potent inhibitor of Tumor Necrosis Factor-alpha (TNFα), Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (FGFb), and Transforming Growth Factor-beta (TGFβ). researchgate.net Another derivative, 4i , also showed strong inhibitory activity against TNFα, VEGF, FGFb, and leptin. researchgate.net

Further investigations into a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives identified several compounds with notable anti-angiogenic effects. cbijournal.com Compound 4a was found to be a potent inhibitor of VEGF and Leptin. cbijournal.com Compound 4e demonstrated broad-spectrum inhibition against TNFα, VEGF, FGFb, and TGFβ. cbijournal.com The study concluded that the anti-angiogenic activity of these compounds is directly linked to their ability to inhibit these pro-angiogenic proteins, thereby disrupting the signaling cascade that promotes tumor vasculature. cbijournal.com

| Compound | TNFα Inhibition | VEGF Inhibition | FGFb Inhibition | TGFβ Inhibition | Leptin Inhibition | Reference |

|---|---|---|---|---|---|---|

| 4g | Potent | Potent | Potent | Potent | Not Reported | researchgate.net |

| 4i | Potent | Potent | Potent | Not Reported | Potent | researchgate.net |

| 4a | Not Reported | Potent | Not Reported | Not Reported | Potent | cbijournal.com |

| 4e | Potent | Potent | Potent | Potent | Not Reported | cbijournal.com |

Antimicrobial and Antifungal Activity

The pyridazinone scaffold has also been explored for its potential to combat microbial and fungal infections. scirp.org A study focused on novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) pyridazin-3(2H)-one derivatives investigated their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scirp.org

The synthesized compounds were tested against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Aspergillus niger, and Candida albicans. scirp.org The results indicated that some of these derivatives possess significant antimicrobial properties. Notably, compound 3f exhibited highly efficient antibacterial activity against S. aureus, surpassing the efficacy of the standard antibiotic, Penicillin. scirp.org Another compound, 3b , was found to have activity equivalent to Penicillin against the same bacterium. scirp.org

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 3f | Staphylococcus aureus | More potent than Penicillin | scirp.org |

| 3b | Staphylococcus aureus | Equivalent to Penicillin | scirp.org |

Antioxidant Activity and Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Several studies have evaluated the antioxidant potential of this compound derivatives.

In a study of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, all synthesized compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (B178648) (DPPH), hydroxyl (OH), and superoxide (B77818) anion radical scavenging assays. researchgate.net Among them, compound 4f demonstrated superior OH radical scavenging activity compared to the standard antioxidant, ascorbic acid. researchgate.net

Another investigation into 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives also assessed their free radical scavenging capabilities through DPPH, OH, and superoxide anion radical assays, highlighting the antioxidant potential within this class of compounds. cbijournal.com

In Vivo Efficacy Studies

The evaluation of therapeutic candidates in living organisms is a critical step in drug development. Several this compound derivatives have been tested in animal models to assess their in vivo efficacy, particularly in the context of cancer treatment.

A study involving pyridazine-containing compounds investigated their antitumor activity in vivo against Ehrlich's ascites carcinoma (EAC) solid tumors grown in mice. jst.go.jp The results showed that compounds 2e , 4b , and 5b produced a greater antitumor effect than the standard drug, imatinib. jst.go.jp The tumor weights in mice treated with these compounds were significantly lower than those in the imatinib-treated group. jst.go.jp

Animal Models for Cancer Treatment (e.g., Ehrlich's Ascites Carcinoma)

The Ehrlich's Ascites Carcinoma (EAC) model is a widely utilized transplantable tumor model in cancer research to evaluate the in vivo antitumor properties of new chemical entities. nih.govresearchgate.netamegroups.org In this model, mice are inoculated with EAC cells, which then proliferate and form tumors. nih.gov The effectiveness of a potential anticancer agent is often measured by its ability to reduce tumor volume, decrease the viability of cancer cells, and inhibit tumor growth. nih.govresearchgate.net

Studies on pyridazine derivatives have successfully employed the EAC model to demonstrate their in vivo anticancer potential. jst.go.jp For instance, the administration of certain pyridazine compounds to EAC-bearing mice resulted in a significant reduction in tumor weight, indicating potent antitumor activity. jst.go.jp The EAC model has also been used to show that other, non-pyridazinone compounds can reduce tumor volume and cell viability, sometimes in a dose-dependent manner. nih.gov This model serves as a valuable tool for the preclinical assessment of novel therapeutic agents, including derivatives of this compound.

Vasodilatory Effects in Animal Models (e.g., Rat Thoracic Aortic Rings)

The vasodilatory properties of pyridazin-3(2H)-one derivatives have been a significant area of investigation, with many compounds demonstrating the ability to relax pre-contracted vascular tissues. One of the standard models for this evaluation is the isolated rat thoracic aorta, often pre-contracted with agents like phenylephrine (B352888) or potassium chloride.

In 2013, a series of dihydropyridazin-3(2H)-ones were evaluated for their vasorelaxant effects on rat thoracic aortic rings. One particular compound from this series showed potent vasorelaxant activity with an inhibitory concentration (IC50) of 0.199 μM, which was more potent than the reference drug hydralazine (B1673433) (IC50 = 0.316 μM). tandfonline.com Another study synthesized a group of pyridazin-3(2H)-one-based compounds and tested their vasodilating activities using the same model. tandfonline.com The most active compounds were an acid derivative (EC50 = 0.339 μM), its ester analog (EC50 = 1.225 μM), and a 4-methoxyphenyl (B3050149) hydrazide derivative (EC50 = 1.204 μM), all showing significantly greater potency than hydralazine (EC50 = 18.210 μM) in this specific assay. tandfonline.com

Further research into 6-fluoroarylpyridazinone derivatives also identified compounds with vasorelaxant activity. The most potent among them displayed an IC50 of 0.250 μM, outperforming the standard prazosin (B1663645) (IC50 = 0.487 μM). tandfonline.com Similarly, dihydropyridazin-3(2H)-one derivatives have been identified as powerful vasodilating agents, with one compound exhibiting a considerable vasorelaxant action (IC50 = 0.08 μmol/l) compared to hydralazine (IC50 = 0.316 μmol/l). tandfonline.com The vasodilatory effect of these compounds is often endothelium-dependent, as demonstrated in studies where the removal of the endothelium from the aortic rings significantly reduced the relaxation effect. dovepress.com

Table 1: Vasodilatory Activity of Selected Pyridazin-3(2H)-one Derivatives

| Compound Type | Key Substituent | Activity (IC₅₀/EC₅₀) | Reference Standard | Source |

|---|---|---|---|---|

| Dihydropyridazin-3(2H)-one | Not Specified | 0.199 µM | Hydralazine (0.316 µM) | tandfonline.com |

| Pyridazin-3(2H)-one | Acid derivative | 0.339 µM | Hydralazine (18.210 µM) | tandfonline.com |

| Pyridazin-3(2H)-one | Ester analog | 1.225 µM | Hydralazine (18.210 µM) | tandfonline.com |

| Pyridazin-3(2H)-one | 4-methoxyphenyl hydrazide | 1.204 µM | Hydralazine (18.210 µM) | tandfonline.com |

| 6-Fluoroarylpyridazinone | Fluoroaryl group | 0.250 µM | Prazosin (0.487 µM) | tandfonline.com |

| Dihydropyridazin-3(2H)-one | Not Specified | 0.08 µM | Hydralazine (0.316 µM) | tandfonline.com |

Antinociceptive Activity (e.g., Hot-plate Test)

The potential for this compound derivatives to act as pain-relieving agents has been explored using various animal models, including the hot-plate test. This test measures the central analgesic activity of a compound by observing the reaction time of an animal to a heat stimulus.

A study on 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives evaluated their analgesic effects using Eddy's hot plate method. researchgate.net Several synthesized compounds exhibited significant analgesic and anti-inflammatory activities. researchgate.net Another series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and related propanamides were synthesized and evaluated for their analgesic properties. Most of these compounds were found to be more potent than aspirin (B1665792) in a p-benzoquinone-induced writhing test, and the most active compound also showed no ulcerogenic side effects. researchgate.net The hot-plate test is a common method for assessing central antinociceptive effects, often used alongside other models like the formalin or acetic acid-induced writhing tests to build a comprehensive profile of a compound's analgesic potential. epain.orgresearchgate.net

Table 2: Antinociceptive Activity of Selected Pyridazinone Derivatives

| Compound Series | Test Model | Observed Activity | Source |

|---|---|---|---|

| 6-Aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-ones | Eddy's hot plate | Compounds 4f, 4b, 4d, and 4e showed higher analgesic activity. | researchgate.net |

| 2-(6-Oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides | p-Benzoquinone-induced writhing | Compound 7e was the most potent and had no ulcerogenic side effects. | researchgate.net |

| Triazine Derivatives | Hot plate test | Compounds 5c, 5d, and 10a showed significant antinociceptive activity. | epain.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve synthesizing a series of related compounds and comparing their potency to identify key structural features required for their pharmacological effects.

Impact of Substituent Groups on Biological Potency and Selectivity

The nature and position of substituent groups on the pyridazinone core are critical determinants of biological potency and selectivity. Research has shown that even minor modifications can lead to significant changes in activity.

For instance, in a series of compounds designed as fatty acid-binding protein 4 (FABP4) inhibitors, the optimization of the 4-amino and 4-ureido pyridazinone scaffold was explored. researchgate.netuel.ac.uk This work led to the identification of a highly potent analog, demonstrating the importance of the substituents at the 4-position. researchgate.netuel.ac.uk In another study focused on anticancer agents, SAR analysis indicated that placing electron-withdrawing groups on the terminal phenyl rings was beneficial for improving antitumor activity. researchgate.net

When developing vasodilating agents, SAR analysis suggested that an N-phenylpiperazine moiety was essential for activity, while increasing the steric volume of the substituted aromatic moiety was detrimental to potency. nih.gov For anticancer activity, the presence of a bulky substituent, such as an allyl group, was found to increase activity against certain cancer cell lines. jst.go.jp Conversely, in a series of 4-chloro-5-(amino)pyridazin-3(2H)-one derivatives, specific cyclic amino groups like piperidine (B6355638) and 4-hydroxypiperidine (B117109) at the C-5 position led to compounds with potent antiangiogenic and antioxidant activities. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound derivatives, SAR studies have helped to delineate these key elements.

The pyridazin-3(2H)-one ring itself is considered a core pharmacophoric element, serving as a versatile scaffold for diverse biological activities. researchgate.netmdpi.com The amino group at the C-4 position is crucial, with its modification (e.g., to a ureido group) significantly influencing activity. researchgate.netuel.ac.uk For vasodilatory activity, a key finding was the essential nature of an N-phenylpiperazine group attached to the core structure. nih.gov For certain anticancer activities, the pharmacophore includes the pyridazinone core, an amino linkage, and a substituted phenyl ring, where electron-withdrawing groups on the phenyl ring enhance potency. researchgate.net The 1,3,5-triazine (B166579) ring has also been identified as a versatile pharmacophore that, when incorporated into derivatives, can produce a wide range of biological activities. nih.gov

Optimization of Lead Compounds

Lead optimization is the process of taking a promising "lead compound" and synthetically modifying its structure to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. ijddd.comabx.de

A clear example of lead optimization is the development of FABP4 inhibitors based on the 4-amino-pyridazin-3(2H)-one scaffold. Starting from previously reported 4-amino and 4-ureido pyridazinone-based inhibitors, researchers performed further structural optimization. uel.ac.uk This effort led to the identification of compound 14e, which had a significantly lower IC50 value than the positive control, marking it as a promising candidate for further in vivo studies. researchgate.net

In the context of vasodilators, a series of dihydropyridazin-3(2H)-ones were prepared and tested, with one compound showing superior vasorelaxant activity (IC50 = 0.199 μM) compared to the lead compound hydralazine (IC50 = 0.316 μM). tandfonline.com This demonstrates a successful optimization where the new derivative surpassed the activity of the established drug. Similarly, optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold for TYK2 inhibitors involved structure-based design to introduce specific modifications. This led to a final compound with good enzyme and cell potency, as well as excellent oral exposure in animal models. nih.gov These examples highlight the iterative process of designing, synthesizing, and testing new analogues to refine a lead compound into a potential drug candidate. ijddd.com

Computational Chemistry and Molecular Modeling of 4 Aminopyridazin 3 2h One

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting how a ligand might interact with a protein's active site before it is synthesized, thereby saving significant resources. wjarr.com The process involves generating multiple conformations of the ligand within the binding site and scoring them based on how well they fit and the favorability of their interactions. nih.gov

Molecular docking studies have been crucial in identifying and optimizing 4-aminopyridazin-3(2H)-one as a core scaffold for inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target of interest for treating cancer and other diseases. researchgate.netuel.ac.uk Research efforts have focused on optimizing previously reported 4-amino and 4-ureido pyridazinone-based series to develop more potent FABP4 inhibitors. researchgate.net

In these studies, derivatives of the this compound scaffold were docked into the binding pocket of FABP4. For instance, computer-aided design led to the identification of compound 14e (a derivative) as a highly potent analog. researchgate.netuel.ac.uk Docking simulations predicted the binding pose of these compounds within the FABP4 active site, comparing them against a reference compound to understand their orientation and potential for inhibition. researchgate.net The pyridazine (B1198779) scaffold's ability to form specific interactions within the binding pocket is a key factor in its potential as an inhibitor. nih.govresearchgate.net

Table 1: Summary of Docking Poses for this compound Derivatives in FABP4 This table is a representative summary based on findings for derivatives from the specified scaffold.

| Compound | Predicted Pose within FABP4 Binding Pocket | Reference Compound Comparison |

|---|---|---|

| 3e | Occupies a distinct region within the active site. | Shows variance in orientation compared to the reference. |

| 11a | Positioned to engage with key residues. | Different binding mode observed. |

| 14c | Aligns along the main axis of the binding cavity. | Partially overlaps with the reference compound's pose. |

| 14e | Adopts a favorable conformation deep within the pocket. | Shows a distinct and potent binding mode compared to the reference. researchgate.net |

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. nottingham.ac.uk These forces include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nottingham.ac.uk For pyridazinone-based compounds, key interactions often involve the heterocyclic ring system. nih.govjrespharm.com The pyridazine ring itself can participate in robust hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition at the target site. nih.gov

In the context of FABP4 inhibitors derived from the this compound scaffold, docking studies elucidate the specific amino acid residues involved in the binding. researchgate.net For other pyridazinone derivatives targeting different enzymes like acetylcholinesterase, studies have shown π-π interactions with aromatic residues such as Tryptophan (Trp) and Tyrosine (Tyr) in the active site. jrespharm.com The analysis of these interactions is fundamental to understanding the compound's mechanism of action and for guiding further structural modifications to enhance binding affinity and selectivity. iaanalysis.com

Table 2: Common Ligand-Protein Interactions for Pyridazinone Scaffolds This table outlines the types of interactions commonly observed for pyridazinone-based ligands with protein targets.

| Interaction Type | Description | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | The pyridazinone core contains hydrogen bond donors and acceptors, allowing it to form strong, directional interactions with the protein backbone or side chains. nih.gov | Ser, Thr, Asn, Gln, His |

| π-π Stacking | The aromatic pyridazine ring can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan. nih.govjrespharm.com | Phe, Tyr, Trp |

| Hydrophobic Interactions | Non-polar parts of the ligand and its substituents interact favorably with non-polar pockets in the protein. wjpsonline.com | Ala, Val, Leu, Ile, Met |

| Electrostatic Interactions | Interactions between charged or polar groups on the ligand and oppositely charged or polar residues on the protein. nottingham.ac.uk | Asp, Glu, Lys, Arg |

Prediction of Binding Modes and Interactions with Target Proteins

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. protocols.io Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex and to analyze its conformational dynamics in a simulated physiological environment. This provides a more dynamic picture of the binding event than the static one provided by docking alone. elifesciences.org

MD simulations have been applied to study the stability of complexes formed between FABP4 and inhibitors derived from the this compound scaffold. researchgate.netunict.it In one study, a simulation was conducted on the most potent analog, 14e , complexed with FABP4. researchgate.net The stability of the complex was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. researchgate.net

A stable RMSD trajectory for both the protein and the ligand indicates that the binding pose is maintained and the complex is stable. researchgate.net The analysis of these simulations for the FABP4-14e complex showed that the system remained stable, confirming the favorable binding predicted by docking studies. researchgate.net Such conformational analyses are critical for validating docking results and ensuring that the designed inhibitor can maintain a stable and effective interaction with its target over time. plos.orgcopernicus.org

Table 3: Findings from Molecular Dynamics Simulations of the FABP4-14e Complex This table summarizes the key stability indicators from MD simulations of a lead compound derived from the this compound scaffold.

| Simulation Metric | Observation | Interpretation |

|---|---|---|

| Protein RMSD | Reached a stable plateau during the simulation. researchgate.net | The overall structure of the FABP4 protein remains stable upon ligand binding. |

| Ligand RMSD | Showed minimal fluctuation after an initial equilibration period. researchgate.net | Compound 14e maintains a stable binding pose within the active site. |

| Complex Stability | The entire simulated system demonstrated conformational stability. researchgate.net | The computationally predicted binding mode is likely to be accurate and stable. |

Quantitative Structure-Activity Relationship (QSAR) Analysis